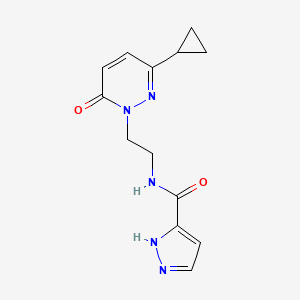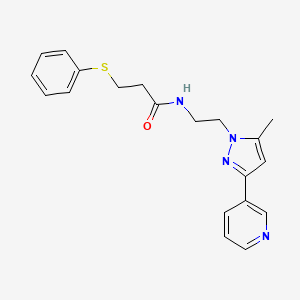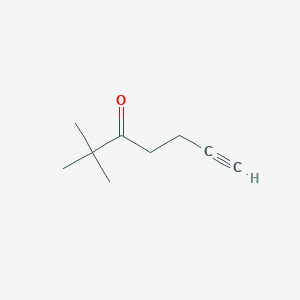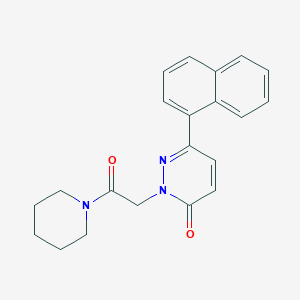![molecular formula C16H23N3O2 B2823790 1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 902349-32-0](/img/structure/B2823790.png)
1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide” is a chemical compound. It is a derivative of piperidine, which is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge . This compound is used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied. A series of novel piperidine-4-carboxamide derivatives have been synthesized and characterized using various spectral techniques . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered ring containing five methylene bridges and one amine bridge . The compound also contains a 2,5-dimethylanilino group and a 2-oxoethyl group .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific chemical reactions of “this compound” are not mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
Optimization of Chemical Functionalities for CB1 Receptor Modulation
Research demonstrates the structural requirements of indole-2-carboxamides for allosteric modulation of the CB1 receptor, indicating the critical nature of chain length, electron withdrawing groups, and amino substituents on binding affinity and cooperativity. A potent CB1 allosteric modulator was identified, showing significant implications for therapeutic applications targeting the cannabinoid receptor system (Khurana et al., 2014).
Synthesis and Applications of Polyamides
Studies on the synthesis of polyamides containing nucleobases like theophylline and thymine have led to the creation of polymers with potential applications in biotechnology and materials science. These polyamides show unique solubility properties and molecular weights, suggesting their utility in diverse scientific and industrial contexts (Hattori & Kinoshita, 1979).
Development of Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized, exhibiting COX-2 selectivity, analgesic, and anti-inflammatory activities. These findings highlight the potential for developing new therapeutic agents based on these chemical frameworks (Abu‐Hashem et al., 2020).
Constrained Analogues of Tocainide
The design and synthesis of conformationally restricted analogues of tocainide as skeletal muscle sodium channel blockers underscore the potential of these compounds in developing antimyotonic agents. These studies contribute to the understanding of molecular design principles for enhancing drug efficacy and specificity (Catalano et al., 2008).
Mecanismo De Acción
The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(2,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-3-4-12(2)14(9-11)18-15(20)10-19-7-5-13(6-8-19)16(17)21/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGCZGGAKDLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)


![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-fluoropyridin-4-yl)methanone](/img/structure/B2823711.png)
![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)


![4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)
![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)

![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)